molecular formula C13H18N4O B2758653 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide CAS No. 730950-10-4

2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide

Cat. No. B2758653
CAS RN: 730950-10-4
M. Wt: 246.314
InChI Key: JRDXIJREGNPHMF-UHFFFAOYSA-N
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Description

2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of benzodiazole derivative, which is a class of compounds that are known for their diverse biological activities. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide, as well as its potential applications in various fields of scientific research.

Future Directions

The future directions for research on “2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards could be investigated further .

properties

IUPAC Name

2-(2-butylbenzimidazol-1-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-3-8-12-15-10-6-4-5-7-11(10)17(12)9-13(18)16-14/h4-7H,2-3,8-9,14H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDXIJREGNPHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butyl-benzoimidazol-1-yl)-acetic acid hydrazide

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